Temocaprilat

Vue d'ensemble

Description

Le Témocaprilat est le métabolite actif du témocapril, un inhibiteur de l'enzyme de conversion de l'angiotensine. Il est principalement utilisé dans le traitement de l'hypertension artérielle et de l'insuffisance cardiaque congestive. Le Témocaprilat est connu pour sa capacité à inhiber le système rénine-angiotensine, qui joue un rôle crucial dans la régulation de la pression artérielle et de l'équilibre hydrique .

Mécanisme D'action

Target of Action

Temocaprilat, the active metabolite of the prodrug Temocapril, primarily targets the Angiotensin-Converting Enzyme (ACE) in humans . ACE plays a crucial role in the Renin-Angiotensin System (RAS), a hormone system that regulates blood pressure and fluid balance .

Pharmacokinetics

Temocapril, the prodrug, is rapidly absorbed in the gastrointestinal tract and converted into this compound, the active metabolite . This compound inhibits ACE in plasma . The drug is primarily eliminated through the liver and kidneys, with a half-life of 13.1 hours in patients with normal liver function . It’s worth noting that this compound has a high protein binding rate of 99.5%, including in those with renal impairment .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of blood pressure . It achieves this by causing vasodilation and mild natriuresis without affecting heart rate and contractility . Additionally, this compound has been reported to improve endothelial dysfunction in vitro by suppressing increased oxidative stress .

Action Environment

This suggests that renal function may influence the drug’s efficacy and stability.

Analyse Biochimique

Biochemical Properties

Temocaprilat interacts with the angiotensin-converting enzyme (ACE), inhibiting its activity . This inhibition is more potent than that of enalaprilat on ACE isolated from rabbit lung . The inhibitory potency of this compound on isolated rat aorta is three times that of enalaprilat .

Cellular Effects

This compound has been reported to improve endothelial dysfunction in vitro by suppressing increased oxidative stress . It also improves reactive hyperemia in patients with essential hypertension . In addition, it has been found to inhibit high glucose-mediated suppression of human aortic endothelial cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of ACE, which leads to a decrease in the production of angiotensin II, a potent vasoconstrictor . This results in vasodilation and mild natriuresis without affecting heart rate or cardiac output .

Temporal Effects in Laboratory Settings

This compound shows a half-life of 13.1 hours in patients with normal liver function . This suggests that the effects of this compound are sustained over a significant period of time.

Metabolic Pathways

This compound is involved in the renin-angiotensin system, where it inhibits the conversion of angiotensin I to angiotensin II by ACE . This results in decreased vasoconstriction and sodium retention, thereby lowering blood pressure .

Transport and Distribution

This compound is rapidly absorbed in the gastrointestinal tract and converted into the diacid (active) metabolite, which inhibits ACE in plasma . It is eliminated primarily through the liver and kidneys .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Témocaprilat est synthétisé à partir de son promédicament, le témocapril. La synthèse implique la conversion du témocapril en Témocaprilat par hydrolyse. Les conditions de réaction comprennent généralement un milieu aqueux et un catalyseur approprié pour faciliter le processus d'hydrolyse .

Méthodes de production industrielle

La production industrielle du Témocaprilat implique la synthèse à grande échelle du témocapril suivie de sa conversion en Témocaprilat. Le processus est optimisé pour garantir un rendement élevé et une pureté élevée du produit final. Les méthodes de production sont conçues pour être rentables et respectueuses de l'environnement .

Analyse Des Réactions Chimiques

Types de réactions

Le Témocaprilat subit diverses réactions chimiques, notamment :

Oxydation : Le Témocaprilat peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le Témocaprilat en formes réduites.

Substitution : Le Témocaprilat peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du Témocaprilat peut conduire à la formation de dérivés oxydés aux propriétés pharmacologiques modifiées .

Applications de recherche scientifique

Le Témocaprilat a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes d'inhibition de l'enzyme de conversion de l'angiotensine.

Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : Utilisé dans la recherche clinique pour développer de nouveaux traitements de l'hypertension artérielle et de l'insuffisance cardiaque.

Mécanisme d'action

Le Témocaprilat exerce ses effets en inhibant l'enzyme de conversion de l'angiotensine, qui est responsable de la conversion de l'angiotensine I en angiotensine II. L'angiotensine II est un puissant vasoconstricteur qui augmente la pression artérielle. En inhibant cette enzyme, le Témocaprilat réduit les niveaux d'angiotensine II, ce qui entraîne une vasodilatation et une diminution de la pression artérielle. Les cibles moléculaires comprennent l'enzyme de conversion de l'angiotensine et diverses voies de signalisation impliquées dans la régulation de la pression artérielle .

Applications De Recherche Scientifique

Temocaprilat has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of angiotensin-converting enzyme inhibition.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Used in clinical research to develop new treatments for hypertension and heart failure.

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

Comparaison Avec Des Composés Similaires

Composés similaires

Énalaprilat : Un autre inhibiteur de l'enzyme de conversion de l'angiotensine aux propriétés pharmacologiques similaires.

Lisinopril : Un inhibiteur de l'enzyme de conversion de l'angiotensine à action prolongée utilisé dans le traitement de l'hypertension artérielle et de l'insuffisance cardiaque.

Ramiprilat : Le métabolite actif du ramipril, connu pour son inhibition puissante de l'enzyme de conversion de l'angiotensine.

Unicité du Témocaprilat

Le Témocaprilat est unique en raison de son début d'action rapide et de sa liaison plus étroite à l'enzyme de conversion de l'angiotensine vasculaire par rapport aux autres inhibiteurs. Il présente également un profil pharmacocinétique favorable, ce qui le rend approprié pour une utilisation chez les patients atteints d'insuffisance rénale .

Propriétés

IUPAC Name |

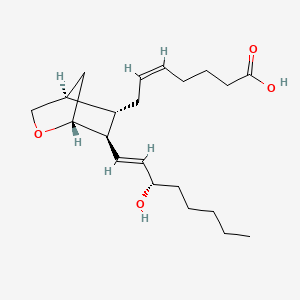

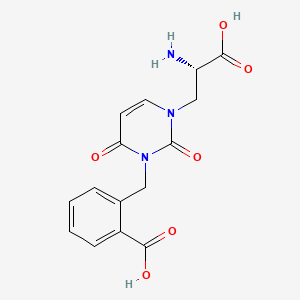

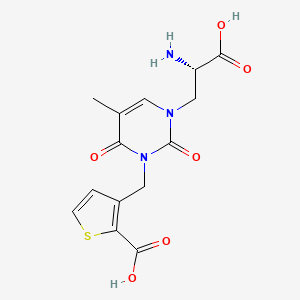

(2S)-2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S2/c24-19(25)12-23-11-18(17-7-4-10-29-17)30-13-16(20(23)26)22-15(21(27)28)9-8-14-5-2-1-3-6-14/h1-7,10,15-16,18,22H,8-9,11-13H2,(H,24,25)(H,27,28)/t15-,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVWEOXAPZXAFB-BQFCYCMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SCC(C(=O)N1CC(=O)O)NC(CCC2=CC=CC=C2)C(=O)O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](SC[C@@H](C(=O)N1CC(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891350 | |

| Record name | Temocaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110221-53-9 | |

| Record name | Temocaprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110221-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Temocaprilat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110221539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temocaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMOCAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D6A12Q12R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Temocaprilat exert its antihypertensive effect?

A1: this compound competitively binds to and inhibits ACE, effectively blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. [] This inhibition leads to vasodilation and a decrease in angiotensin II-induced aldosterone secretion, ultimately resulting in reduced blood pressure. []

Q2: Beyond blood pressure regulation, what other cellular effects does this compound exhibit?

A2: this compound has shown promising effects in various cellular processes. It can:

- Prevent high glucose-mediated suppression of human aortic endothelial cell proliferation, potentially by suppressing protein kinase C, interacting with bradykinin B2 receptors, and reducing oxidative stress. []

- Protect endothelial cells against oxysterol-induced apoptosis by increasing nitric oxide production via the bradykinin pathway. []

- Improve insulin resistance in diabetic mice, possibly by enhancing glucose uptake in skeletal muscle through activation of the bradykinin-nitric oxide system and subsequent glucose transporter 4 (GLUT4) translocation. []

Q3: Is there evidence suggesting a role for this compound in modulating matrix metalloproteinase-2 (MMP-2) activity?

A3: Yes, research suggests that this compound can bind to the active center of MMP-2, potentially inhibiting its activity. [] This inhibition was observed in peritoneal effluents, suggesting a possible role for this compound in preventing peritoneal injury caused by peritoneal dialysis. []

Q4: How is this compound metabolized and eliminated from the body?

A4: Unlike many other ACE inhibitors primarily excreted by the kidneys, this compound exhibits dual elimination pathways, being excreted in both bile and urine. [, ] This characteristic makes it a viable treatment option for patients with renal impairment, as its clearance is less affected by reduced kidney function. []

Q5: Does age influence the pharmacokinetics of this compound?

A5: Studies indicate that while elderly patients may exhibit some differences in the pharmacokinetic parameters of this compound, these differences are not significant enough to warrant dose adjustments. []

Q6: How does the route of administration affect Temocapril absorption and metabolism?

A6: Research using a rat intestinal perfusion model demonstrated that Temocapril is most readily absorbed in the proximal intestine after meals. [] This enhanced absorption is attributed to factors such as prolonged gastric emptying time, lower intraluminal pH due to bile acid secretion, and interaction with intestinal serine esterases. []

Q7: What is the role of transporters in the distribution and elimination of this compound?

A7: this compound utilizes various transporter proteins for its distribution and elimination. Notably:

- Hepatic uptake: Primarily mediated by organic anion transporting polypeptides (OATPs), particularly OATP1, although other transporters might be involved. [, ]

- Biliary excretion: Predominantly facilitated by the canalicular multispecific organic anion transporter (cMOAT). [, ]

- Renal uptake: Rat organic anion transporter 1 (rOat1) and rOat3 contribute to the renal uptake of this compound. []

Q8: Are there any known drug interactions associated with this compound transport?

A8: Yes, research indicates potential drug interactions related to this compound transport:

- Competition for transporters: this compound may compete with other drugs for transport via OATPs and cMOAT, potentially affecting the pharmacokinetics of co-administered medications. [, ]

- Species differences: Significant species differences exist in the transport activity of cMOAT, influencing the biliary excretion rate of this compound across various animal models. [] This difference highlights the importance of considering species-specific transport mechanisms when extrapolating preclinical data to humans.

Q9: How stable is Temocapril in the presence of magnesium oxide, commonly used in simple suspension formulations?

A10: Studies have shown that magnesium oxide can significantly degrade Temocapril in simple suspension formulations, particularly in hot water. [] This degradation is thought to be due to magnesium oxide acting as a catalyst in the hydrolysis of the ester bond in Temocapril, leading to the formation of this compound. [] This interaction highlights a potential incompatibility issue and the need for alternative formulations or laxatives when co-administering Temocapril and magnesium oxide.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione](/img/structure/B1682660.png)

![1-[4-(1-Adamantyloxy)phenyl]piperidine](/img/structure/B1682663.png)

![3-(8-chloro-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl)phenol](/img/structure/B1682664.png)

![[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1682682.png)